Furo[2,3-b]quinoline
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Overview
Description
Furo[2,3-b]quinoline is a heterocyclic compound that features a fused structure combining a furan ring and a quinoline moiety. This compound is notable for its presence in various natural products and its significant pharmacological activities. It is commonly found in plants of the Rutaceae family and has been studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Furo[2,3-b]quinoline can be synthesized through several methods. One common approach involves the recyclization reaction of 1-acetyl-N-phenylcyclopropanecarboxamide in the presence of a catalyst such as tin(IV) chloride . Another method includes the Suzuki coupling between appropriate boronic acids and 2-iodoaniline, followed by reaction with aldehydes in the presence of a catalytic amount of iron(III) chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests their potential for industrial application. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions: Furo[2,3-b]quinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products:
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of halogenated or alkylated quinoline derivatives.
Scientific Research Applications
Furo[2,3-b]quinoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its antimicrobial and antiprotozoal properties.
Mechanism of Action
The mechanism of action of furo[2,3-b]quinoline involves its interaction with various molecular targets. For instance, certain derivatives inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition can enhance cholinergic transmission, which is beneficial in treating conditions like Alzheimer’s disease . Additionally, its antioxidant properties allow it to protect DNA from oxidative damage by stabilizing free radicals .
Comparison with Similar Compounds
Furo[2,3-b]quinoline can be compared with other similar compounds such as:
Furo[3,2-c]quinoline: This compound also features a fused furan and quinoline structure but differs in the position of the furan ring attachment.
Furo[2,3-c]pyridine: Similar in structure but contains a pyridine ring instead of a quinoline ring.
Uniqueness: this compound is unique due to its specific fusion pattern, which imparts distinct pharmacological properties. Its ability to stabilize free radicals and inhibit acetylcholinesterase sets it apart from other similar compounds .
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and pharmacological properties make it a valuable subject for ongoing research and development.
Properties
IUPAC Name |
furo[2,3-b]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO/c1-2-4-10-8(3-1)7-9-5-6-13-11(9)12-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQIASNSOZAUEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=COC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80483054 |
Source
|
Record name | Furo[2,3-b]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80483054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
268-95-1 |
Source
|
Record name | Furo[2,3-b]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80483054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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